Fmoc-D-Leu-OH

Description

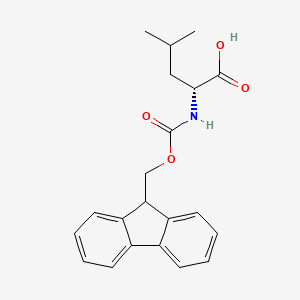

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114360-54-2 | |

| Record name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-leucine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98ZC4255U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fmoc-D-Leu-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Fremont, CA – November 29, 2025 – Fmoc-D-Leu-OH, an N-α-Fmoc-protected form of D-leucine, is a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique stereochemistry and the versatile fluorenylmethoxycarbonyl (Fmoc) protecting group make it an indispensable component in the development of peptide-based therapeutics, including enzyme inhibitors, receptor antagonists, and novel antibiotics. This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and applications of this compound for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₂₁H₂₃NO₄ | [1][2] |

| Molecular Weight | 353.41 g/mol | |

| CAS Number | 114360-54-2 | |

| Melting Point | 148 - 163 °C | |

| Appearance | White to off-white powder | |

| Purity | ≥99.0% (HPLC) | |

| Optical Rotation | [α]²⁰/D +25 ±2° (c=1 in DMF) | |

| Solubility | Soluble in DMSO and DMF | |

| Storage | Store at 2-8°C, desiccated and protected from light. |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below is a summary of typical spectroscopic data. Note that the provided spectra are for the L-enantiomer, Fmoc-L-Leu-OH, which is spectroscopically identical to the D-enantiomer in standard achiral solvents.

| Technique | Key Features | References |

| ¹H NMR | Spectra show characteristic peaks for the fluorenyl, methoxy, and leucine protons. | |

| ¹³C NMR | Spectra display distinct signals for the carbonyl, aromatic, and aliphatic carbons. | |

| IR Spectroscopy | Infrared spectra exhibit characteristic absorption bands for N-H, C=O, and aromatic C-H bonds. |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides stable protection of the alpha-amino group under acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This orthogonality allows for the selective deprotection and coupling of amino acids to a growing peptide chain anchored to a solid support.

The incorporation of D-amino acids, such as D-leucine, is a key strategy in drug design to enhance peptide stability against enzymatic degradation, improve oral bioavailability, and modulate biological activity.

Experimental Protocols

Detailed methodologies for the key steps in SPPS involving this compound are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and solid support used.

1. Resin Swelling and Fmoc Deprotection

-

Objective: To prepare the solid support and deprotect the N-terminal Fmoc group of the resin-bound amino acid or peptide.

-

Methodology:

-

Swell the resin (e.g., Rink amide, Wang) in DMF for 30-60 minutes.

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature.

-

Drain the deprotection solution.

-

Wash the resin extensively with DMF to remove residual piperidine and the cleaved Fmoc-piperidine adduct.

-

2. Amino Acid Activation and Coupling

-

Objective: To activate the carboxylic acid of this compound and couple it to the free N-terminal amine of the resin-bound peptide.

-

Methodology:

-

In a separate vessel, dissolve this compound (2-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

-

Add a base, such as diisopropylethylamine (DIPEA), to the activation mixture.

-

Allow the activation to proceed for several minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution.

-

Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

3. Cleavage from Resin and Final Deprotection

-

Objective: To cleave the synthesized peptide from the solid support and remove any side-chain protecting groups.

-

Methodology:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge and decant the ether to isolate the crude peptide.

-

Wash the peptide pellet with cold ether and dry under vacuum.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and chemical transformations involving this compound.

References

An In-depth Technical Guide to the Structure and Chirality of Fmoc-D-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical characterization of N-α-(9-Fluorenylmethoxycarbonyl)-D-leucine (Fmoc-D-Leu-OH). This compound is a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of D-leucine residues, which can confer unique properties to synthetic peptides, such as increased enzymatic stability.

Core Concepts: Structure and Physicochemical Properties

This compound is a derivative of the amino acid D-leucine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is stable under acidic conditions but readily cleaved by a mild base, such as piperidine, a characteristic that is fundamental to its use in Fmoc-based SPPS.

The chemical structure of this compound is depicted below:

Caption: Chemical Structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 114360-54-2[1] |

| Molecular Formula | C₂₁H₂₃NO₄ |

| Molecular Weight | 353.41 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 148 - 163 °C[2] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) |

Chirality and Stereochemistry

The chirality of this compound is determined by the stereocenter at the alpha-carbon (Cα) of the leucine moiety. The "D" designation indicates that it is the enantiomer of the naturally occurring L-leucine. According to the Cahn-Ingold-Prelog (CIP) priority rules, the stereochemistry at the Cα of D-leucine is (R).

The stereochemical integrity of this compound is paramount for its application in peptide synthesis, as the chirality of the amino acid residues dictates the three-dimensional structure and biological activity of the resulting peptide. The optical rotation is a key parameter used to confirm the enantiomeric purity of the compound.

| Stereochemical Property | Value |

| Chirality at Cα | D-configuration / (R)-configuration |

| Optical Rotation [α]D²⁰ | +25 ±2° (c=1 in DMF) |

Experimental Protocols for Characterization

The structural and stereochemical confirmation of this compound relies on a suite of analytical techniques. Detailed experimental protocols for the key methods are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.

-

Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Chemical Shifts (Reference: Fmoc-L-Leu-OH): The spectrum will exhibit characteristic signals for the protons of the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the leucine side chain, and the α-proton.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of this compound in 0.6 mL of a suitable deuterated solvent.

-

Instrumentation: Use a high-resolution NMR spectrometer equipped with a carbon probe.

-

Data Acquisition: Acquire the ¹³C NMR spectrum, often requiring a larger number of scans compared to ¹H NMR for adequate signal-to-noise.

-

Data Processing: Process the data as described for ¹H NMR.

Expected ¹³C NMR Chemical Shifts (Reference: Fmoc-L-Leu-OH): The spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the leucine residue.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

-

Instrumentation: Use an ESI mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in either positive or negative ion mode. In positive ion mode, the [M+H]⁺ or [M+Na]⁺ ions are typically observed. In negative ion mode, the [M-H]⁻ ion is expected.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and confirm that its mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of this compound.

| Ion | Calculated m/z |

| [M+H]⁺ | 354.17 |

| [M+Na]⁺ | 376.15 |

| [M-H]⁻ | 352.16 |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for determining the enantiomeric purity of this compound.

Chiral HPLC Protocol:

-

Instrumentation: Utilize an HPLC system equipped with a chiral stationary phase (CSP) column. Polysaccharide-based CSPs are often effective for the separation of Fmoc-amino acid enantiomers.

-

Mobile Phase: A typical mobile phase for reversed-phase chiral HPLC would consist of a mixture of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic modifier like acetonitrile or methanol. The exact composition should be optimized for the specific column used.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

-

Analysis: Inject the sample onto the column and monitor the elution profile using a UV detector, typically at a wavelength where the Fmoc group absorbs strongly (around 265 nm). The retention times of the D- and L-enantiomers will differ, allowing for their separation and quantification.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Caption: Workflow for this compound Characterization.

Conclusion

This technical guide has detailed the essential structural features, stereochemistry, and analytical methodologies for the characterization of this compound. A thorough understanding and application of these principles and protocols are critical for ensuring the quality and reliability of this key reagent in the synthesis of peptides for research and drug development.

References

A Technical Guide to the Applications of (R)-Fmoc-2-amino-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

(R)-Fmoc-2-amino-4-methylpentanoic acid , also known as Fmoc-D-leucine (Fmoc-D-Leu-OH), is a critical chiral building block in modern biochemistry and pharmaceutical development. Its unique structural properties, including the bulky isobutyl side chain and the D-configuration of its alpha-carbon, offer significant advantages in the synthesis of peptides and peptidomimetics with enhanced therapeutic potential. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine is fundamental to its widespread use in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise assembly of peptide chains.

This guide provides an in-depth exploration of the core applications of (R)-Fmoc-2-amino-4-methylpentanoic acid, with a focus on its role in peptide synthesis and drug discovery. We will delve into quantitative data, detailed experimental protocols, and visual representations of key processes to offer a comprehensive resource for professionals in the field.

Core Applications

The primary applications of (R)-Fmoc-2-amino-4-methylpentanoic acid stem from its utility as a protected D-amino acid in peptide synthesis.[1][2][3] Its incorporation into peptide sequences is a key strategy for overcoming some of the inherent limitations of peptide-based therapeutics, such as susceptibility to enzymatic degradation.

Key Application Areas:

-

Peptide Synthesis: It is a fundamental component in the solid-phase synthesis of peptides, where the Fmoc group provides a base-labile protecting group for the amine, enabling sequential addition of amino acids to a growing peptide chain.[1][4]

-

Drug Development: The introduction of D-leucine into peptide drug candidates can significantly enhance their proteolytic stability, leading to a longer in-vivo half-life and improved bioavailability. This is because naturally occurring proteases are stereospecific for L-amino acids.

-

Chiral Synthesis: The (R)-configuration makes it a valuable tool in chiral synthesis for producing enantiomerically pure compounds, which is crucial in the development of pharmaceuticals where stereochemistry dictates biological activity.

-

Bioconjugation: This compound is utilized in bioconjugation processes to link peptides to other biomolecules, which can be instrumental in creating targeted therapies and diagnostic tools.

-

Neuroscience Research: It plays a role in the synthesis of neuropeptides, which are vital for studying neurological functions and developing potential treatments for neurological disorders.

Data Presentation

The incorporation of (R)-2-amino-4-methylpentanoic acid (D-leucine) into a peptide sequence has a profound and quantifiable impact on its stability against enzymatic degradation. The following tables summarize key quantitative data related to the performance of this compound in peptide synthesis and the resulting properties of the peptides.

Table 1: Comparative Enzymatic Stability of a Model Antimicrobial Peptide (AMP)

This table illustrates the enhanced resistance to proteolysis when L-amino acids are substituted with their D-enantiomers. The data shows the percentage of a model AMP remaining after incubation with the protease trypsin over 24 hours.

| Time (hours) | Remaining L-amino acid AMP (%) | Remaining D-amino acid substituted AMP (%) |

| 0 | 100 | 100 |

| 1 | 45 | 98 |

| 5 | 10 | 85 |

| 18 | <1 | 65 |

| 24 | 0 | 58 |

Data synthesized from multiple sources demonstrating the general trend of increased stability.

Table 2: Performance Parameters in Solid-Phase Peptide Synthesis (SPPS)

This table compares the typical performance of Fmoc-based SPPS, which utilizes building blocks like this compound, with the older solution-phase synthesis method.

| Parameter | This compound (Solid-Phase) | Z-D-Leu-OH.DCHA (Solution-Phase) |

| Synthesis Environment | Peptide chain on a solid resin | Reactants in solution |

| Typical Per-Step Coupling Yield | Excellent (>99%) | Good to excellent, but purification losses at each step can lower overall yield. |

| Purification | Simple washing and filtration after each step. | Labor-intensive (extraction, crystallization) after each step. |

| Scalability | Highly scalable and amenable to automation for long peptides. | Well-suited for large-scale synthesis of short peptides. |

| Deprotection Conditions | Milder (e.g., piperidine in DMF). | Harsher (e.g., catalytic hydrogenation, strong acids). |

| Overall Time Efficiency | Faster for long peptides due to a simplified workflow. | Can be time-consuming due to multi-step purification. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of (R)-Fmoc-2-amino-4-methylpentanoic acid. Below are protocols for its use in solid-phase peptide synthesis and for assessing the enzymatic stability of the resulting peptides.

Protocol 1: Solid-Phase Synthesis of a Peptide Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide on a Rink Amide resin, a common solid support for producing C-terminally amidated peptides.

Materials:

-

Rink Amide Resin

-

(R)-Fmoc-2-amino-4-methylpentanoic acid (this compound) and other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF (Deprotection solution)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or other suitable coupling reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5)

-

Solid-phase synthesis vessel

-

Shaker or vortexer

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel for at least 30 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes to remove the Fmoc protecting group from the resin's linker. Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Washing: Thoroughly wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to remove residual piperidine and byproducts.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. This pre-activates the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours to ensure complete coupling.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).

-

Cleavage and Global Deprotection: Treat the resin with the TFA-based cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Comparative Enzymatic Digestion Assay

This protocol details a standardized procedure for comparing the enzymatic stability of a peptide containing D-leucine with its all-L-amino acid counterpart.

Materials:

-

Peptide with L-leucine (Control Peptide)

-

Peptide with D-leucine (Test Peptide)

-

Trypsin, sequencing grade

-

Ammonium Bicarbonate (NH4HCO3) buffer (50 mM, pH 7.8)

-

Formic Acid

-

Thermomixer or incubator

-

RP-HPLC system

Methodology:

-

Peptide and Enzyme Preparation:

-

Prepare stock solutions of the control and test peptides in ultrapure water.

-

Prepare a stock solution of trypsin in 50 mM NH4HCO3 buffer.

-

-

Digestion Reaction Setup:

-

In separate microcentrifuge tubes, dilute the control and test peptides in the NH4HCO3 buffer.

-

Add trypsin to each tube to a final enzyme-to-substrate ratio of 1:50 (w/w).

-

Prepare control samples for each peptide without the addition of trypsin to account for non-enzymatic degradation.

-

-

Incubation and Sampling:

-

Incubate all tubes at 37°C with gentle shaking.

-

Collect aliquots from each tube at specified time points (e.g., 0, 1, 5, 18, and 24 hours).

-

-

Reaction Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding formic acid.

-

RP-HPLC Analysis:

-

Analyze the quenched samples by RP-HPLC to quantify the amount of remaining intact peptide.

-

Calculate the percentage of remaining peptide at each time point relative to the 0-hour time point.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the application of (R)-Fmoc-2-amino-4-methylpentanoic acid.

References

An In-depth Technical Guide to the Role of Fmoc-D-leucine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-D-leucine, a critical building block in modern peptide synthesis. We will delve into its chemical properties, its integral role in Solid-Phase Peptide Synthesis (SPPS), detailed experimental protocols, and the impact of its stereochemistry on the final peptide product.

Introduction to Fmoc-D-leucine

Fmoc-D-leucine, chemically known as (R)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-leucine, is a derivative of the amino acid D-leucine. The key feature of this compound is the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the alpha-amino group. This base-labile protecting group is central to the widely adopted Fmoc-based solid-phase peptide synthesis strategy, which offers milder deprotection conditions compared to the traditional Boc/Benzyl approach[1]. The incorporation of D-amino acids, such as D-leucine, into peptide chains can enhance their stability against enzymatic degradation, a crucial attribute for therapeutic peptides.

Physicochemical Properties of Fmoc-D-leucine

A thorough understanding of the physicochemical properties of Fmoc-D-leucine is essential for its effective application in peptide synthesis.

| Property | Value | Reference |

| Synonyms | Fmoc-D-Leu-OH, (R)-Fmoc-2-amino-4-methylpentanoic acid | [2] |

| CAS Number | 114360-54-2 | [2] |

| Molecular Formula | C₂₁H₂₃NO₄ | [2] |

| Molecular Weight | 353.41 g/mol | |

| Appearance | White to off-white solid | [3] |

| Melting Point | 148 - 163 °C | |

| Optical Rotation | [α]D²⁰ = +25 ±2° (c=1 in DMF) | |

| Purity | ≥ 99.5% (Chiral HPLC) | |

| Storage Conditions | 2-8°C |

Solubility

The solubility of Fmoc-amino acids is a critical factor in SPPS, directly impacting coupling efficiency. While specific quantitative data for Fmoc-D-leucine is not extensively published, data for its enantiomer, Fmoc-L-leucine, provides a strong indication of its solubility profile.

| Solvent | Solubility (Fmoc-L-leucine) | Reference |

| Dimethylformamide (DMF) | ~30 mg/mL | |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Ethanol | ~30 mg/mL | |

| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | |

| Aqueous Buffers | Sparingly soluble (~0.5 mg/mL in 1:1 ethanol:PBS) |

The Core of Peptide Synthesis: The Fmoc-SPPS Cycle

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is an iterative process that enables the controlled, stepwise addition of amino acids to a growing peptide chain anchored to a solid support (resin). The cycle for incorporating Fmoc-D-leucine is identical to that of other Fmoc-protected amino acids and consists of three primary steps: deprotection, coupling, and washing.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the manual synthesis of a peptide containing Fmoc-D-leucine.

Resin Preparation and Swelling

-

Resin Selection : Choose a resin appropriate for the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-Chlorotrityl resin for a C-terminal carboxylic acid).

-

Weighing : Weigh the desired amount of resin into a fritted syringe or a dedicated reaction vessel. For a 0.1 mmol synthesis, approximately 100-200 mg of resin is typically used, depending on its loading capacity.

-

Swelling : Add sufficient N,N-Dimethylformamide (DMF) to cover the resin (approximately 10-15 mL per gram of resin). Agitate the suspension for 30-60 minutes at room temperature to ensure complete swelling of the resin beads.

-

Solvent Removal : Drain the DMF by applying gentle vacuum or nitrogen pressure.

Fmoc Deprotection

The removal of the Fmoc group exposes the N-terminal amine for the subsequent coupling reaction.

Caption: Mechanism of Fmoc deprotection by piperidine.

Protocol:

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-20 minutes at room temperature. A common procedure involves two treatments: one for 5 minutes followed by a second for 15 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Coupling of Fmoc-D-leucine

The coupling step involves the activation of the carboxylic acid of Fmoc-D-leucine and its subsequent reaction with the free N-terminal amine of the resin-bound peptide.

Coupling Reagent Comparison:

| Reagent Class | Example Reagents | Activation Mechanism | Key Characteristics | References |

| Carbodiimides | DIC | Forms O-acylisourea intermediate. Used with additives like HOBt or OxymaPure to form active esters. | Cost-effective. DIC is preferred for SPPS due to its soluble urea byproduct. | |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Forms active esters (OBt, OAt, or Oxyma) in the presence of a base. | High reactivity and fast coupling times. HATU and COMU are highly efficient and reduce racemization. | |

| Phosphonium Salts | PyBOP, PyAOP | Forms active esters (OBt or OAt) in the presence of a base. | Very efficient, often used for difficult sequences. Can result in cleaner reactions than uronium salts. |

Protocol (using HBTU/HOBt):

-

Activation Solution : In a separate vial, dissolve Fmoc-D-leucine (2-5 equivalents relative to resin loading), HBTU (1.95 equivalents), and HOBt (2 equivalents) in DMF.

-

Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (4 equivalents) to the activation solution and mix for 1-2 minutes.

-

Coupling : Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-120 minutes.

-

Monitoring : Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test or a ninhydrin test. A negative result (yellow beads with Kaiser test) indicates the absence of free primary amines and thus a complete reaction.

-

Washing : Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Cleavage and Final Deprotection

After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.

Protocol:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash the pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

Racemization of Fmoc-D-leucine in Peptide Synthesis

Racemization, the conversion of a chiral amino acid to its enantiomer, is a potential side reaction during peptide synthesis, particularly during the activation step. For Fmoc-D-leucine, this would result in the undesired incorporation of Fmoc-L-leucine. While leucine is not among the most susceptible amino acids to racemization (unlike histidine and cysteine), the choice of coupling reagents and conditions can influence the degree of epimerization.

The use of carbodiimides like DIC in the absence of an additive can lead to higher rates of racemization. The addition of 1-hydroxybenzotriazole (HOBt) or its analogues significantly suppresses this side reaction by forming an active ester that is less prone to racemization. Uronium/aminium and phosphonium-based reagents like HBTU and PyBOP, when used with HOBt or HOAt, also generally result in low levels of racemization.

While specific quantitative data for the racemization of Fmoc-D-leucine is scarce, studies on its L-enantiomer and other amino acids indicate that with modern coupling protocols, racemization can be kept to a minimum, often below detectable limits.

Logical Workflow of Manual SPPS

The following diagram illustrates the logical workflow of a manual solid-phase peptide synthesis cycle.

Caption: A logical workflow for a manual SPPS cycle.

Conclusion

Fmoc-D-leucine is an indispensable reagent for the synthesis of peptides with enhanced stability and unique structural properties. Its successful incorporation relies on a sound understanding of the principles of Fmoc-SPPS, careful execution of experimental protocols, and the selection of appropriate reagents to ensure high coupling efficiency while minimizing side reactions such as racemization. This guide provides the foundational knowledge and practical protocols to effectively utilize Fmoc-D-leucine in peptide synthesis, empowering researchers in the development of novel peptide-based therapeutics and research tools.

References

The Chirality Advantage: A Technical Guide to the Biological Significance of D-Amino Acids in Peptides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of D-amino acids into peptides represents a paradigm shift in peptide-based drug design and development. While nature predominantly utilizes L-amino acids, the strategic substitution with their non-natural D-enantiomers offers a powerful tool to overcome the inherent limitations of peptide therapeutics, namely their poor stability and rapid degradation in vivo. This technical guide provides a comprehensive overview of the core significance of D-amino acids in peptides, focusing on their impact on proteolytic stability, receptor binding affinity, and overall biological activity. Detailed experimental protocols for the synthesis and analysis of D-amino acid-containing peptides are provided, alongside a quantitative analysis of their enhanced properties and visualizations of key biological pathways and experimental workflows.

Introduction: The Chirality Advantage in Peptide Therapeutics

Peptides, with their high specificity and low toxicity, are attractive therapeutic agents. However, their clinical utility is often hampered by rapid clearance due to proteolysis by endogenous enzymes.[1] Proteases are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. The introduction of D-amino acids, the mirror images of their L-counterparts, renders peptides resistant to these enzymatic degradation pathways, thereby significantly extending their in vivo half-life and bioavailability.[1][2] This fundamental principle has driven the development of more robust and effective peptide-based drugs.

Beyond enhancing stability, the incorporation of D-amino acids can also profoundly influence peptide conformation, receptor binding, and immunogenicity.[3][4] This guide will delve into these critical aspects, providing the technical details necessary for researchers and drug developers to harness the full potential of D-amino acid-containing peptides.

Enhanced Proteolytic Stability

The primary and most well-established advantage of incorporating D-amino acids is the significant increase in resistance to enzymatic degradation. Proteases, evolved to recognize the specific stereochemistry of L-amino acids, are generally unable to efficiently hydrolyze peptide bonds involving D-amino acid residues.

Quantitative Analysis of Stability

The following tables summarize quantitative data from various studies, highlighting the enhanced stability of peptides containing D-amino acids compared to their L-amino acid counterparts when exposed to serum or specific proteases.

| Peptide/Analog | Modification | Half-life (in human serum) | Reference |

| (L)-GLP1 | Native L-peptide | < 1 hour | |

| (D)-GLP1 | All D-amino acid analog | > 6 hours (80% remaining) | |

| L-Melittin Micelles | L-amino acid peptide | Tolerated two injections in mice | |

| D-Melittin Micelles | D-amino acid peptide | Tolerated four injections in mice | |

| L-peptide | C-terminal L-amino acids | Degraded within 4 hours (Proteinase K) | |

| D-peptide modified | C-terminal D-amino acids | 15% remaining after 24 hours (Proteinase K) |

Table 1: Comparative stability of L- and D-amino acid containing peptides in serum and in the presence of proteases.

| Peptide | Modification | Half-life (in human blood plasma) | 95% Confidence Interval |

| Peptide 1 | Tam-labeled | 43.5 h | 39.2–48.5 h |

| Peptide 2 | Tam-labeled | 3.2 h | 2.6–4.1 h |

| Peptide 3 | Tam-labeled | 50.5 h | 39.8–66.7 h |

| Peptide 4 | Tam-labeled, with Odd | ~90% intact after 72h | N/A |

Table 2: Half-life of Tam-labeled peptides in human blood plasma, demonstrating variability in stability based on sequence and modifications.

Modulation of Receptor Binding and Biological Activity

The introduction of D-amino acids can alter the three-dimensional structure of a peptide, which in turn can affect its binding affinity for its biological target. This can lead to a range of outcomes, from retained or enhanced activity to complete loss of function.

Impact on Receptor Binding Affinity

The effect of D-amino acid substitution on receptor binding is context-dependent. In some instances, the altered conformation can lead to a more favorable interaction with the receptor, resulting in higher affinity. Conversely, if the L-stereochemistry is critical for a key interaction, substitution with a D-amino acid can diminish or abolish binding.

| Peptide Ligand | Target Receptor | Modification | Binding Affinity (Kd) | Reference |

| Gb-1 | Glycoprotein-2 (GP-2) | L-amino acid peptide | 68 nM | |

| Gb-2 | Glycoprotein-2 (GP-2) | L-amino acid peptide | 250 nM | |

| Gb-3 | Glycoprotein-2 (GP-2) | L-amino acid peptide | 272 nM | |

| cyclo[E-LYLAYPAH-K] | N-terminal YAP | L-amino acid peptide | 700 nM to 1.5 µM |

Table 3: Binding affinities of various L-amino acid peptides to their respective receptors.

| Peptide/Analog | Receptor | Efficacy (relative to Forskolin) | EC50 | Reference |

| (L)-GLP1 | GLP1R | 67.2% | 59.6 nM | |

| (D)-GLP1 | GLP1R | Same as (L)-GLP1 | Not specified |

Table 4: Comparative biological activity of L- and D-GLP1 analogs on the GLP1 receptor.

Reduced Immunogenicity

A significant challenge in the development of peptide therapeutics is their potential to elicit an immune response. D-amino acid-containing peptides are generally considered to be less immunogenic than their L-counterparts. This is attributed to the fact that the cellular machinery responsible for antigen processing and presentation is adapted to handle L-amino acids. D-peptides are not efficiently processed by proteases within antigen-presenting cells and, consequently, are less likely to be presented by MHC molecules to T-cells, a critical step in initiating an adaptive immune response.

| Peptide Conjugate | Antibody Response in Mice | Reference |

| L-Melittin VIPER micelles | Robust IgG and IgM response against PEG | |

| D-Melittin VIPER micelles | No significant anti-PEG antibody response |

Table 5: Comparison of the immunogenicity of polymer-peptide conjugates with L- and D-melittin.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol outlines the manual synthesis of a peptide containing a D-amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected L-amino acids

-

Fmoc-protected D-amino acids

-

Dimethylformamide (DMF)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Phenol, water, triisopropylsilane (TIPS) (scavengers)

-

Cold diethyl ether

-

SPPS reaction vessel

-

Shaker/agitator

Procedure:

-

Resin Swelling: Place the Rink Amide resin in the SPPS reaction vessel and swell in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times), followed by DCM and MeOH.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (L- or D-), HBTU, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling (absence of free primary amines). If the test is positive, repeat the coupling step.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling and washing, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Enzymatic Degradation Assay

This protocol describes a general method to assess the stability of a peptide in the presence of serum or a specific protease.

Materials:

-

Peptide stock solution

-

Human serum or specific protease solution (e.g., trypsin, chymotrypsin)

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

LC-MS system

Procedure:

-

Incubation:

-

Dilute the peptide to a final concentration in a solution containing human serum (e.g., 25-50% in PBS) or a specific protease in its optimal buffer.

-

Incubate the mixture at 37°C.

-

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.

-

Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., ACN with TFA) to the aliquot.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

-

LC-MS Analysis:

-

Analyze the supernatant by LC-MS to separate the intact peptide from its degradation products.

-

Monitor the disappearance of the parent peptide peak over time.

-

-

Data Analysis:

-

Quantify the peak area of the intact peptide at each time point.

-

Calculate the percentage of peptide remaining relative to the 0-minute time point.

-

Determine the half-life (t1/2) of the peptide under the tested conditions.

-

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol provides a general workflow for measuring the binding affinity of a peptide (analyte) to its target protein (ligand) using SPR.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Ligand (purified protein)

-

Analyte (synthesized peptide)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 1.5-2.5)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the ligand solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of the analyte (peptide) over the ligand-immobilized surface and a reference surface (without ligand).

-

Monitor the change in the SPR signal (response units, RU) in real-time.

-

-

Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.

-

Regeneration: Inject the regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection cycle.

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Visualizations of Key Pathways and Workflows

Signaling Pathway: D-Peptide Agonist of a G-Protein Coupled Receptor (GPCR)

Caption: D-peptide agonist binding to a GPCR, initiating an intracellular signaling cascade.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: A single cycle in the solid-phase synthesis of a peptide.

Logical Relationship: Benefits of D-Amino Acid Incorporation

Caption: Key therapeutic benefits derived from incorporating D-amino acids into peptides.

Conclusion

The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug design, offering a robust solution to the challenge of proteolytic instability. This guide has provided a comprehensive overview of the significance of D-amino acids, from enhancing stability and reducing immunogenicity to modulating biological activity. The detailed experimental protocols and visualizations serve as a practical resource for researchers in the field, empowering them to design, synthesize, and evaluate novel D-amino acid-containing peptides with improved therapeutic potential. As our understanding of the nuanced effects of chirality on peptide function continues to grow, so too will the opportunities for developing innovative and effective peptide-based medicines.

References

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(9-fluorenylmethoxycarbonyl)-D-leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental protocols for N-(9-fluorenylmethoxycarbonyl)-D-leucine (Fmoc-D-leucine). This compound is a critical reagent in modern synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery.

Core Properties of Fmoc-D-leucine

Fmoc-D-leucine is a derivative of the amino acid D-leucine, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is fundamental to solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain.[1][2] The key physical and chemical properties of Fmoc-D-leucine are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₁H₂₃NO₄ | [1][2][3] |

| Molecular Weight | 353.41 g/mol | |

| Appearance | White to off-white powder/solid | |

| Melting Point | 148 - 163 °C | |

| Optical Rotation | [α]D²⁰ = +25 ±2° (c=1 in DMF) | |

| Solubility | Soluble in organic solvents like DMSO and DMF. Sparingly soluble in aqueous buffers. | |

| Storage Conditions | 2-8°C, protected from light and moisture. | |

| CAS Number | 114360-54-2 |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of Fmoc-D-leucine.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum will show characteristic peaks for the protons of the fluorenyl group, the leucine side chain, and the α-proton. |

| ¹³C NMR | The carbon NMR spectrum provides information on the carbon skeleton of the molecule. |

| IR Spectroscopy | Infrared spectroscopy can be used to identify the characteristic functional groups present, such as the carbonyl groups of the Fmoc protector and the carboxylic acid. |

| Mass Spectrometry | Mass spectrometry is used to confirm the molecular weight of the compound. |

Experimental Protocols

Fmoc-D-leucine is a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS). Below are detailed methodologies for its use.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating an Fmoc-D-leucine residue into a peptide chain on a solid support is outlined below.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Detailed Methodologies

3.2.1. Resin Preparation and Swelling

-

Resin Selection: Choose an appropriate resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).

-

Swelling: Place the resin in a reaction vessel and add a suitable solvent, typically N,N-dimethylformamide (DMF). Allow the resin to swell for at least 30 minutes to ensure optimal reaction conditions.

3.2.2. Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step.

-

Drain the swelling solvent from the resin.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF to remove all traces of piperidine.

Caption: Fmoc deprotection using piperidine.

3.2.3. Amino Acid Coupling

-

Activation: In a separate vessel, dissolve Fmoc-D-leucine (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HATU, HBTU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid of the Fmoc-D-leucine.

-

Coupling: Add the activated Fmoc-D-leucine solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Washing: After the coupling reaction is complete, drain the solution and wash the resin thoroughly with DMF to remove any unreacted reagents.

3.2.4. Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Wash the resin with dichloromethane (DCM).

-

Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions. A common cocktail is TFA/water/TIS (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

-

Dry the crude peptide under vacuum.

Purification and Analysis

3.3.1. HPLC Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is commonly used for peptide purification.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide from the column. The specific gradient will depend on the hydrophobicity of the peptide.

-

Detection: The peptide is detected by monitoring the UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues).

3.3.2. Mass Spectrometry Analysis

Mass spectrometry is used to confirm the identity of the purified peptide by verifying its molecular weight. Techniques such as MALDI-TOF or ESI-MS are commonly employed.

3.3.3. NMR Spectroscopy

For detailed structural characterization, particularly for peptides containing unnatural amino acids or complex modifications, Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized.

Biological Activity and Signaling Pathways

Fmoc-protected amino acids are primarily used in chemical synthesis; however, the final deprotected peptides often have significant biological activity. Notably, Fmoc-L-leucine has been identified as a modulator of the Peroxisome Proliferator-Activated Receptor γ (PPARγ).

PPARγ Signaling Pathway

PPARγ is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. The activation of PPARγ by a ligand, such as Fmoc-L-leucine, initiates a cascade of events leading to the regulation of target gene expression.

Caption: Activation of the PPARγ signaling pathway by a ligand.

The general mechanism of PPARγ activation is as follows:

-

Ligand Binding: A ligand, in this case, Fmoc-D-leucine, enters the cell and binds to the ligand-binding domain (LBD) of PPARγ in the nucleus.

-

Conformational Change and Co-repressor Release: Ligand binding induces a conformational change in PPARγ, leading to the dissociation of co-repressor proteins.

-

Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Co-activator Recruitment and Transcription: The binding of the heterodimer to the PPRE facilitates the recruitment of co-activator proteins, which then initiate the transcription of target genes involved in various metabolic processes.

Applications in Research and Drug Development

The use of Fmoc-D-leucine and other Fmoc-protected amino acids is integral to several areas of research and development:

-

Peptide Synthesis: It is a fundamental building block for the synthesis of custom peptides for a wide range of research applications.

-

Drug Discovery: The incorporation of D-amino acids, such as D-leucine, can increase the proteolytic stability of peptide-based drugs, enhancing their therapeutic potential.

-

Development of PPARγ Modulators: As a known PPARγ ligand, Fmoc-L-leucine and its analogs are valuable tools for studying the therapeutic potential of PPARγ modulation in diseases such as type 2 diabetes and certain cancers.

This technical guide provides a foundational understanding of the properties and applications of Fmoc-D-leucine. For specific experimental conditions and troubleshooting, it is recommended to consult the detailed literature and manufacturer's guidelines.

References

- 1. Activation and Molecular Targets of Peroxisome Proliferator-Activated Receptor-γ Ligands in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

A Technical Guide to Fmoc-D-Leu-OH: Properties, Synthesis, and Application in Modulating Neuronal Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-leucine (Fmoc-D-Leu-OH), a critical building block in modern peptide chemistry. We will explore its fundamental molecular and physical properties, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and a case study of its use in the synthesis of a neuroactive peptide that modulates voltage-gated sodium channels.

Core Properties of this compound

This compound is a derivative of the D-enantiomer of the amino acid leucine, featuring the acid-labile Fmoc protecting group on its α-amino group. This protecting group is central to the widely used Fmoc/tBu strategy in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain under mild basic conditions.[1]

Molecular and Physical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₂₁H₂₃NO₄ | [1][2][3][4] |

| Molecular Weight | 353.4 g/mol (also cited as 353.41 g/mol ) | |

| CAS Number | 114360-54-2 | |

| Appearance | White to off-white powder/solid | |

| Melting Point | 148 - 163 °C | |

| Purity | ≥ 99.5% (Chiral HPLC) | |

| Optical Rotation | [a]D20 = +25 ±2 ° (c=1 in DMF) | |

| Storage Conditions | 0 - 8 °C |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone for the incorporation of D-leucine into peptide sequences via Fmoc-based SPPS. The inclusion of D-amino acids is a key strategy in drug development to enhance peptide stability against proteolytic degradation and to modulate biological activity. The general workflow for incorporating this compound into a peptide chain is cyclical, involving deprotection of the N-terminal Fmoc group followed by the coupling of the next Fmoc-protected amino acid.

Experimental Workflow for SPPS

The following diagram illustrates the iterative cycle of solid-phase peptide synthesis.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key steps in SPPS involving this compound. These are generalized protocols and may require optimization based on the specific peptide sequence and resin used.

Table 1: Protocol for Fmoc Deprotection

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Resin Swelling | Swell the peptide-resin in Dimethylformamide (DMF) for 30-60 minutes in the reaction vessel. | To allow reagents to access the reactive sites on the resin beads. |

| 2 | Initial Deprotection | Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes. | Initial removal of the Fmoc protecting group. |

| 3 | Main Deprotection | Drain the solution and add a fresh solution of 20% piperidine in DMF. Agitate for 10-15 minutes. | To ensure complete removal of the Fmoc group, exposing the N-terminal amine. |

| 4 | Washing | Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times). | To remove residual piperidine and the cleaved Fmoc-adduct (dibenzofulvene-piperidine). |

Table 2: Protocol for Amino Acid Coupling using HBTU/DIPEA

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Pre-activation | In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. | To form the activated ester of this compound, making it highly reactive towards the free amine on the resin. |

| 2 | Coupling Reaction | Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. | To form the peptide bond between the activated this compound and the N-terminal of the resin-bound peptide. |

| 3 | Washing | Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times). | To remove excess reagents, byproducts (e.g., HOBt, tetramethylurea), and unreacted activated amino acid. |

| 4 | Monitoring (Optional) | Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates a complete coupling reaction. | To ensure the efficiency of the coupling step before proceeding to the next cycle. |

Case Study: Modulation of Voltage-Gated Sodium Channels by a D-Amino Acid Containing Peptide

Many neuroactive peptides, such as conotoxins, incorporate D-amino acids to enhance their stability and potency. These peptides are often synthesized using the Fmoc-SPPS methodology described above. A prime example is the family of μ-conotoxins, which are potent blockers of voltage-gated sodium channels (NaV channels).

The mechanism of action for μ-conotoxin PIIIA, a peptide synthesized using Fmoc chemistry, involves the physical blockage of the ion channel pore. This inhibition prevents the influx of sodium ions, which is a critical step in the propagation of action potentials in excitable cells like neurons and muscle cells.

Signaling Pathway: Inhibition of Voltage-Gated Sodium Channel

The following diagram illustrates the mechanism by which μ-conotoxin PIIIA inhibits the function of a voltage-gated sodium channel.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection of Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics.[1] Its widespread adoption is due to its unique base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1] This approach, known as Fmoc/tBu chemistry, offers milder reaction conditions compared to the older Boc/Bzl strategy, enhancing the stability of sensitive peptide sequences and simplifying the overall synthesis process.[1]

This technical guide provides a comprehensive overview of the core principles of Fmoc protection in amino acids, detailed experimental protocols, quantitative data on reaction kinetics and side reactions, and visual representations of the key chemical processes involved.

Core Principles of Fmoc Chemistry

The success of Fmoc chemistry hinges on a set of fundamental principles that ensure the efficient and precise assembly of amino acid chains. The Fmoc group serves as a temporary protecting group for the α-amino group of an amino acid, preventing unwanted reactions during peptide bond formation.[2]

The Chemistry of Fmoc Protection

The introduction of the Fmoc group to an amino acid is typically achieved by reacting the free amino acid with an Fmoc-donating reagent under basic conditions. The two most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction involves the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of the Fmoc reagent. While Fmoc-Cl is more reactive, it is also more susceptible to hydrolysis and can lead to side reactions. Fmoc-OSu is generally preferred due to its greater stability and cleaner reaction profile, resulting in higher purity of the Fmoc-protected amino acid.

Caption: Mechanism of Fmoc protection of an amino acid using Fmoc-OSu.

The Mechanism of Fmoc Deprotection

The key advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The deprotection proceeds via a β-elimination mechanism. A proton is abstracted from the C9 position of the fluorenyl ring by the base, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the free amine of the amino acid. The highly reactive DBF is then scavenged by the excess secondary amine to form a stable adduct, preventing its reaction with the newly liberated amine.

References

A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of modern peptide science, enabling the routine and efficient chemical synthesis of peptides. Developed by R.B. Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work, SPPS revolutionized peptide synthesis by introducing an insoluble polymer support.[1] This innovation dramatically simplifies the synthetic process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step reduced to simple filtration and washing.[1][2] This guide provides an in-depth exploration of the core principles, experimental protocols, and key strategies in SPPS, with a focus on the two most prominent chemical approaches: Fmoc and Boc SPPS.

Core Principles of Solid-Phase Peptide Synthesis

The fundamental concept of SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, often a resin.[3][4] The synthesis proceeds in a C-terminal to N-terminal direction. The entire process can be broken down into a series of repeated cycles, with each cycle incorporating a single amino acid. The key steps in each cycle are:

-

Deprotection: Removal of the temporary Nα-protecting group from the terminal amino acid of the resin-bound peptide.

-

Activation and Coupling: Activation of the carboxyl group of the incoming Nα-protected amino acid and subsequent formation of a peptide bond with the deprotected N-terminus of the peptide chain.

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cyclical process is repeated until the desired peptide sequence is assembled. Upon completion of the chain elongation, the peptide is cleaved from the solid support, and any permanent side-chain protecting groups are removed.

A critical aspect of SPPS is the use of an "orthogonal" protection scheme. This means that the temporary Nα-protecting group and the permanent side-chain protecting groups can be removed under different chemical conditions, ensuring the integrity of the side chains during the deprotection steps of the synthesis cycle.

SPPS Chemical Strategies: Fmoc vs. Boc

Two primary chemical strategies dominate the landscape of SPPS: the Fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) approaches. The choice between these strategies depends on several factors, including the desired peptide sequence, the scale of the synthesis, and the available equipment.

-

Fmoc/tBu Strategy: This is currently the most widely used methodology. It employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. The mild conditions used for Fmoc group removal make this strategy highly versatile.

-

Boc/Bzl Strategy: This is the original "Merrifield" chemistry. It utilizes the acid-labile Boc group for Nα-protection and benzyl (Bzl)-based protecting groups for the side chains, which require a strong acid for removal.

The fundamental process for both strategies is the stepwise assembly of the peptide chain on a solid support.

Experimental Workflow and Signaling Pathways

The general workflow of SPPS is a cyclical process, as illustrated below.

Fmoc SPPS Cycle

The Fmoc SPPS cycle is characterized by the use of a mild base for the deprotection step.

Boc SPPS Cycle

The Boc SPPS cycle utilizes a moderately strong acid for the deprotection step, followed by a neutralization step.

Key Reagents in SPPS

The success of SPPS relies on a carefully selected set of reagents. The following tables summarize the common reagents used in both Fmoc and Boc strategies.

Table 1: Common Reagents in Fmoc SPPS

| Reagent Type | Examples | Purpose |

| Solid Supports | Wang resin, Rink amide resin, 2-Chlorotrityl chloride resin | Provides the solid phase for peptide synthesis. The choice of resin determines the C-terminal functionality (acid or amide). |

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the α-amino group of the incoming amino acid. |

| Deprotection Reagent | 20% Piperidine in DMF | Removes the Fmoc group. |

| Coupling Reagents | HBTU, HATU, HCTU, DIC/HOBt, DIC/Oxyma | Activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation. |

| Side-Chain Protecting Groups | tBu (tert-butyl), Trt (trityl), Boc (tert-butyloxycarbonyl), Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) | Protect reactive amino acid side chains. |

| Cleavage Cocktail | Reagent K (TFA/phenol/water/thioanisole/EDT) | Cleaves the peptide from the resin and removes side-chain protecting groups. |

| Solvents | DMF (N,N-Dimethylformamide), DCM (Dichloromethane) | Used for resin swelling, washing, and as reaction media. |

Table 2: Common Reagents in Boc SPPS

| Reagent Type | Examples | Purpose |

| Solid Supports | Merrifield resin, PAM resin, BHA resin | Provides the solid phase for peptide synthesis. |

| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Protects the α-amino group of the incoming amino acid. |

| Deprotection Reagent | 25-50% TFA in DCM | Removes the Boc group. |

| Neutralization Base | DIEA (Diisopropylethylamine) | Neutralizes the N-terminal ammonium salt after deprotection. |

| Coupling Reagents | DCC/HOBt, HBTU, BOP | Activate the carboxyl group of the incoming amino acid. |

| Side-Chain Protecting Groups | Bzl (benzyl), Tos (tosyl) | Protect reactive amino acid side chains. |

| Cleavage Reagent | Anhydrous HF (Hydrogen Fluoride), TMSOTf | Cleaves the peptide from the resin and removes side-chain protecting groups. |

| Scavengers | Anisole, p-cresol, thioanisole, 1,2-ethanedithiol (EDT) | Trap reactive carbocations generated during cleavage. |

| Solvents | DCM (Dichloromethane), DMF (N,N-Dimethylformamide) | Used for resin swelling, washing, and as reaction media. |

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of manual SPPS. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and scale of synthesis.

Protocol 1: Resin Preparation and Swelling

-

Weigh the desired amount of resin and transfer it to a suitable reaction vessel (e.g., a fritted syringe).

-

Add a suitable solvent (DCM for Boc SPPS, DMF for Fmoc SPPS) to cover the resin.

-

Gently agitate the resin for 30-60 minutes to allow for complete swelling.

-

Drain the solvent.

Protocol 2: Fmoc SPPS Cycle

Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step with fresh solution for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling (HBTU/DIEA)

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

Wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Boc SPPS Cycle

Boc Deprotection

-

Add a solution of 25-50% TFA in DCM to the swollen resin.

-

Agitate the mixture for 1-2 minutes and drain.

-

Add fresh deprotection solution and agitate for an additional 20-30 minutes.

-

Drain the solution and wash the resin with DCM (3-5 times).

Neutralization

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3-5 times).

Amino Acid Coupling (DCC/HOBt)

-

In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF or DCM.

-

Add DCC (3 equivalents) and allow the activation to proceed for 10-15 minutes at 0°C.

-

Filter the solution to remove the dicyclohexylurea (DCU) precipitate.

-

Add the filtered, activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Wash the resin thoroughly with DCM and DMF.

Protocol 4: Cleavage and Final Deprotection

Fmoc Strategy

-

After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide's amino acid composition (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT).

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold ether.

Boc Strategy

-

Dry the peptide-resin thoroughly.

-

In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous hydrogen fluoride (HF) in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

-

Extract the peptide from the resin with an appropriate solvent (e.g., aqueous acetic acid).

Conclusion